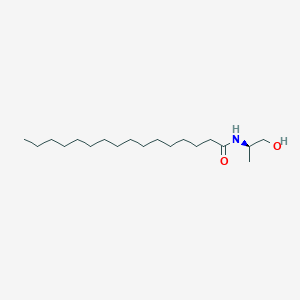

(R)-N-(1-Hydroxypropan-2-yl)palmitamide

Description

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide (CAS: 142128-47-0) is a synthetic pseudo-ceramide with the molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.518 g/mol. It features a hexadecanamide (C16:0 palmitoyl) group linked to a (2R)-1-hydroxypropan-2-yl moiety. Key physicochemical properties include a density of 0.9±0.1 g/cm³, boiling point of 469.3±28.0 °C, and logP of 6.16, indicating high lipophilicity . This compound is used in dermatological formulations for its barrier-repairing properties, mimicking natural ceramides in the stratum corneum .

Propriétés

IUPAC Name |

N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVPKPNOVYCJAP-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576577 | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142128-47-0 | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le R-Palmitoyl-(1-méthyl)éthanolamide peut être synthétisé par un processus en plusieurs étapes impliquant les étapes suivantes :

Préparation des matières premières : La synthèse commence par la préparation de la fraction éthanolamine et du chlorure de palmitoyle.

Formation de la liaison amide : La fraction éthanolamine est mise à réagir avec le chlorure de palmitoyle en présence d'une base telle que la triéthylamine pour former la liaison amide.

Introduction du groupe ®-méthyle : Le groupe ®-méthyle est introduit vicinal à l'alcool sur la fraction éthanolamine par une réaction de méthylation stéréosélective.

Méthodes de production industrielle

La production industrielle de R-Palmitoyl-(1-méthyl)éthanolamide implique la mise à l'échelle de la voie synthétique décrite ci-dessus. Le processus est optimisé pour la production à grande échelle en utilisant des conditions réactionnelles efficaces, des réactifs de haute pureté et des techniques de purification avancées pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le R-Palmitoyl-(1-méthyl)éthanolamide a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des amides d'acides gras et leurs interactions avec d'autres molécules.

Biologie : Le composé est utilisé pour étudier le rôle des cannabinoïdes endogènes dans les systèmes biologiques, en particulier dans le cerveau et le foie.

Médecine : Le R-Palmitoyl-(1-méthyl)éthanolamide est étudié pour ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et analgésiques.

Mécanisme d'action

Le R-Palmitoyl-(1-méthyl)éthanolamide exerce ses effets en interagissant avec les récepteurs cannabinoïdes dans l'organisme. Le groupe ®-méthyle vicinal à l'alcool sur la fraction éthanolamine améliore la stabilité et la puissance du composé en le protégeant de l'hydrolyse par l'hydrolase des amides d'acides gras. Cela conduit à une durée d'action prolongée et à une puissance accrue in vivo.

Applications De Recherche Scientifique

Anti-inflammatory Properties

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide exhibits significant anti-inflammatory effects, making it a candidate for therapeutic use in managing pain and inflammation. Research indicates that the compound can modulate inflammatory responses by down-regulating the activation of mast cells, which play a critical role in allergic reactions and inflammation.

Pain Management

The compound has shown promise in the management of peripheral neuropathic pain. Preclinical studies suggest that it possesses analgesic properties, effectively reducing symptoms such as allodynia and hyperalgesia associated with nerve injuries. The mechanism involves the inhibition of pro-inflammatory cytokines, contributing to its pain-relieving effects.

Neuroprotective Effects

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide has been investigated for its neuroprotective properties. It may offer protection against neurodegenerative diseases by modulating endocannabinoid signaling pathways and reducing oxidative stress in neuronal cells . This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis.

Preclinical Studies

A series of preclinical studies have demonstrated the efficacy of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide in various animal models:

- Model : Murine models of inflammatory pain

- Findings : The compound significantly reduced pain scores and inflammatory markers compared to control groups, indicating its potential as an analgesic agent.

Mécanisme D'action

R-Palmitoyl-(1-methyl) Ethanolamide exerts its effects by interacting with cannabinoid receptors in the body. The ®-methyl group vicinal to the alcohol on the ethanolamine moiety enhances the compound’s stability and potency by protecting it from hydrolysis by fatty acid amide hydrolase. This leads to prolonged duration of action and enhanced potency in vivo .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

a. N-((2S,3R,4E,8E)-1,3-Dihydroxyoctadeca-4,8-dien-2-yl)-hexadecanamide

- Structure : Contains additional hydroxyl groups at C1 and C3, along with unsaturated bonds at C4 and C6.

- Comparison : While both compounds share a hexadecanamide backbone, the dihydroxy and unsaturated structure of this analogue increases polarity. However, discrepancies in reported NMR data (e.g., δH and δC values) suggest challenges in structural validation .

b. SLE: N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide

- Structure : Features a branched hydroxypropyl-hydroxyethyl group instead of the simpler (2R)-1-hydroxypropan-2-yl moiety.

- Application : Used in lamellar-structured topical formulations combined with steroids for atopic dermatitis (AD) treatment. Its larger size (MW ≈ 598 g/mol) enhances lipid bilayer stabilization compared to the target compound .

c. N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide

- Structure : Similar to SLE but with a decanamide chain (C10) instead of hexadecanamide.

- Physicochemical Properties: Melting point: 50–55°C (vs. Purity: Passes tests for secondary amine salts, heavy metals (<20 ppm), and sulfides (<2 ppm) .

Functional Analogues in Drug Development

a. Hexadecanamide (Unmodified)

- Drug-Likeness : Exhibits poor pharmacokinetic properties due to excessive lipophilicity (miLogP = 10.4) and rotatable bonds, limiting its therapeutic utility. In contrast, the target compound’s hydroxypropyl group may improve solubility .

b. Ceramide Analogues with Glycosylation

- Example: N-[(1S,2R,3E)-1-[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxymethyl]-2-hydroxy-3-heptadecenyl]hexadecanamide (CAS: 4201-62-1).

- Structure : Contains a lactose moiety, increasing hydrophilicity and enabling interaction with carbohydrate receptors.

- Application: Used in studies of lipid raft formation and immune modulation, unlike the non-glycosylated target compound .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

Activité Biologique

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, also known as a type of fatty acid amide, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a long-chain fatty acid structure, which is significant for its interaction with biological membranes and receptors.

Chemical Structure and Properties

The chemical structure of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide includes:

- A hexadecanamide backbone (C16 fatty acid)

- A hydroxypropanol moiety that contributes to its hydrophilicity.

This unique structure may influence its solubility, permeability, and binding affinity to various biological targets.

1. Anti-inflammatory Properties

Research indicates that fatty acid amides, including N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, exhibit anti-inflammatory effects. They may modulate the endocannabinoid system, which plays a crucial role in inflammation and pain regulation.

Key Findings:

- Studies have shown that compounds with similar structures can inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent . Its long-chain fatty acid structure may enhance its ability to disrupt microbial membranes.

Case Study:

A study evaluated the antimicrobial efficacy of various fatty acid amides against Gram-positive and Gram-negative bacteria. N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as a natural preservative or therapeutic agent .

3. Neuroprotective Effects

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide has been investigated for its neuroprotective properties . It may exert protective effects against neurodegenerative diseases by modulating neuroinflammation and promoting neuronal survival.

Research Findings:

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the activation of survival pathways such as the PI3K/Akt signaling pathway .

The biological activities of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide are largely attributed to its interactions with various receptors:

- CB1 and CB2 Receptors: Modulation of these cannabinoid receptors may underlie its anti-inflammatory and analgesic effects.

- Transient Receptor Potential (TRP) Channels: The compound may influence sensory neuron excitability, contributing to its analgesic properties.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide with high enantiomeric purity?

- Methodology : Enantioselective synthesis can be achieved via coupling of hexadecanoic acid with (2R)-1-aminopropan-2-ol under carbodiimide-mediated conditions (e.g., EDC/HOBt). Chiral HPLC or polarimetry should confirm enantiopurity (>98% ee). For large-scale synthesis, enzymatic resolution using lipases (e.g., Candida antarctica) may improve yield .

Q. How can the structural integrity and purity of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide be validated?

- Analytical workflow :

- FT-IR : Confirm amide C=O stretch (~1640 cm⁻¹) and hydroxyl O–H stretch (~3300 cm⁻¹).

- NMR : ¹H NMR should show resonances for the hydroxypropan-2-yl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for CH–OH).

- GC-MS : Monitor for impurities (e.g., unreacted hexadecanoic acid) using a DB-5 column (70–300°C gradient) .

Q. What physicochemical properties are critical for handling N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide in experimental settings?

- Key properties :

- Boiling point : Predicted ~675°C (extrapolated from similar hexadecanamides).

- Density : ~0.919 g/cm³.

- pKa : ~13.54 (hydroxyl proton), requiring neutral pH for stability in aqueous buffers .

Advanced Research Questions

Q. How does stereochemical configuration at the 2R position influence the compound’s interaction with lipid bilayers or enzymatic targets?

- Experimental design : Compare membrane permeability using fluorescence anisotropy with R vs. S enantiomers. Molecular dynamics simulations (e.g., GROMACS) can model interactions with lipid headgroups. Enzymatic assays (e.g., ceramidase inhibition) may reveal stereospecific activity, as seen in structurally analogous ceramides .

Q. What advanced chromatographic techniques resolve N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide from diastereomers or degradation products?

- Methodology : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (95:5) for HPLC separation. For degradation products (e.g., hydrolyzed hexadecanoic acid), reverse-phase C18 columns with acetonitrile/water gradients are optimal. Validate with tandem MS/MS .

Q. How can discrepancies in reported bioactivity across cell models be addressed?

- Data contradiction analysis :

- Variability factors : Assess lipid solubility (logP ~5.2) for cellular uptake differences.

- Dose-response : Perform IC₅₀ assays in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized serum-free conditions.

- Metabolic stability : Use LC-MS to quantify intracellular metabolite levels (e.g., hexadecanoic acid) .

Methodological Considerations

Q. What computational tools predict the compound’s behavior in biological systems?

- Tools :

- ADMET prediction : SwissADME for bioavailability (TPSA ~69.6 Ų, high membrane permeability).

- Docking studies : AutoDock Vina to simulate binding to ceramide-activated proteins (e.g., PP2A) .

Q. How can thermal stability be optimized during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.